molecular formula C7H13NO3 B13501523 Methyl 1-hydroxypiperidine-2-carboxylate

Methyl 1-hydroxypiperidine-2-carboxylate

Cat. No.: B13501523
M. Wt: 159.18 g/mol
InChI Key: MUPHQAPBTWGHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-hydroxypiperidine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of piperidine with monochloroacetic acid methyl ester. Another method is the catalytic reduction of 2-acetyl-1-pyrroline. These reactions typically require specific conditions, such as the use of a catalyst and controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield piperidinone derivatives, while reduction can produce various substituted piperidines .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 1-hydroxypiperidine-2-carboxylate include:

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylate groups allow for diverse chemical modifications, making it a valuable intermediate in the synthesis of various pharmaceuticals and other compounds .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 1-hydroxypiperidine-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-7(9)6-4-2-3-5-8(6)10/h6,10H,2-5H2,1H3

InChI Key

MUPHQAPBTWGHIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCN1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.